3,4,5-三羟基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

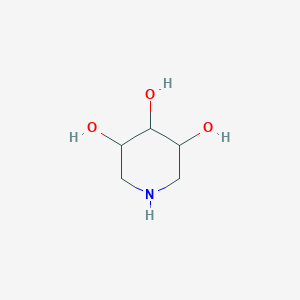

3,4,5-Trihydroxypiperidin is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-Trihydroxypiperidin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trihydroxypiperidin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

哌啶环,包括3,4,5-三羟基哌啶,是药物生产中的一个关键基石 {svg_1}. 哌啶衍生物用于不同的治疗应用,包括抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、镇痛、抗炎、抗阿尔茨海默病、抗精神病和/或抗凝血剂 {svg_2}.

糖苷酶的调节

3,4,5-三羟基哌啶具有生物活性,主要由于其结构与吡喃糖单糖相似而调节糖苷酶.

抗氧化剂和抗皱剂

3,4,5-三羟基哌啶已被发现具有显著的抗氧化和抗皱作用 {svg_3}. 在 Nrf2-ARE 报告基因 HaCaT 细胞筛选试验中,它可以提高 Nrf2 水平 {svg_4}.

抗癌活性

包括 3,4,5-三羟基哌啶在内的哌啶衍生物已显示出有希望的抗癌活性 {svg_5}. 它们被发现对各种类型的癌症在体外和体内均表现出抗增殖和抗转移作用 {svg_6}.

抗炎活性

包括 3,4,5-三羟基哌啶在内的哌啶衍生物已被发现具有显著的抗炎活性 {svg_7}. 这使它们在以炎症为特征的疾病的治疗中具有潜在的用途 {svg_8}.

抗精神病药物

包括 3,4,5-三羟基哌啶在内的哌啶衍生物已被用作抗精神病药物 {svg_9}. 这表明在治疗精神疾病方面具有潜在的应用 {svg_10}.

作用机制

Target of Action

The primary target of 3,4,5-Trihydroxypiperidin is Exoglucanase/xylanase . This enzyme is found in the bacterium Cellulomonas fimi and plays a crucial role in the breakdown of complex carbohydrates .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly altering its function

Biochemical Pathways

The biochemical pathways affected by 3,4,5-Trihydroxypiperidin are not well-documented. Given its target, it is plausible that the compound influences carbohydrate metabolism pathways, particularly those involving the breakdown of complex carbohydrates. More research is needed to confirm this and identify any downstream effects .

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trihydroxypiperidin have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 3,4,5-Trihydroxypiperidin remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its inhibitory activity on glycosidase enzymes, affecting its overall impact on cellular processes .

Dosage Effects in Animal Models

The effects of 3,4,5-Trihydroxypiperidin vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of glycosidase enzymes, leading to changes in glycosylation patterns and cellular processes . At higher doses, 3,4,5-Trihydroxypiperidin may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

3,4,5-Trihydroxypiperidin is involved in various metabolic pathways, primarily through its interaction with glycosidase enzymes. The compound’s inhibition of these enzymes affects the metabolic flux and levels of metabolites involved in glycosylation processes . Additionally, 3,4,5-Trihydroxypiperidin may interact with other enzymes and cofactors, further influencing its metabolic pathways and overall biochemical effects .

Transport and Distribution

Within cells and tissues, 3,4,5-Trihydroxypiperidin is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . The transport and distribution of 3,4,5-Trihydroxypiperidin are crucial for understanding its overall impact on cellular processes and its potential therapeutic applications .

Subcellular Localization

3,4,5-Trihydroxypiperidin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of 3,4,5-Trihydroxypiperidin is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential medical applications of 3,4,5-trihydroxypiperidine derivatives?

A1: Research suggests that 3,4,5-trihydroxypiperidine derivatives show promise as potential treatments for various metabolic disorders. One study highlights their potential use against prediabetes, gastritis, constipation, gastrointestinal infections, meteorismus, flatulence, caries, atherosclerosis, hypertension, and particularly diabetes, hyperlipidemia, and obesity. [] This broad spectrum of potential applications stems from their structural similarity to sugars, which may allow them to interact with biological pathways involved in carbohydrate metabolism.

Q2: How are 3,4,5-trihydroxypiperidine derivatives synthesized?

A2: Several synthetic approaches to 3,4,5-trihydroxypiperidine derivatives have been explored. One study focused on flexible synthesis strategies utilizing 1,6-dihydro-3-(2H)-pyridone and 1,2,3,6-tetrahydropyridin-3-ol as starting materials. [] These building blocks offer versatility in introducing hydroxyl groups at specific positions on the piperidine ring. Another study employed d-ribono-1,4-lactone as a starting material for the synthesis of novel N-substituted 3,4,5-trihydroxypiperidin-2-ones. [] This approach leverages the existing chirality of the sugar lactone to control the stereochemistry of the final product.

Q3: What is the significance of the stereochemistry in 3,4,5-trihydroxypiperidine derivatives?

A3: As with many biologically active molecules, the stereochemistry of 3,4,5-trihydroxypiperidine derivatives is crucial for their activity. One study successfully developed an enzymatic racemate resolution method for an allyl alcohol intermediate, achieving an enantiomeric excess (ee) greater than 98% for the desired enantiomer. [] This high enantioselectivity is essential for studying the specific biological effects of each enantiomer and developing potentially safer and more effective drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)